
sodium;4-amino-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-amino-2-hydroxybenzoate, also known as sodium aminosalicylate, is a sodium salt of 4-amino-2-hydroxybenzoic acid. This compound is known for its applications in various fields, including medicine and industry. It is a white or colorless solid that is soluble in water and other polar solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-amino-2-hydroxybenzoate can be synthesized through the neutralization of 4-amino-2-hydroxybenzoic acid with sodium hydroxide. The reaction typically involves dissolving 4-amino-2-hydroxybenzoic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt in solid form .
Industrial Production Methods: Industrial production of sodium 4-amino-2-hydroxybenzoate often involves large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity. The process may include additional purification steps such as recrystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-amino-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Sodium 4-amino-2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
Sodium 4-amino-2-hydroxybenzoate can be compared with other similar compounds such as:
Sodium 4-aminosalicylate: Both compounds share similar structures and exhibit bacteriostatic properties.
4-hydroxybenzoic acid: While structurally related, 4-hydroxybenzoic acid lacks the amino group, resulting in different chemical reactivity and applications
Uniqueness: The presence of both amino and hydroxyl groups in sodium 4-amino-2-hydroxybenzoate makes it a versatile compound with unique chemical properties, allowing it to participate in a variety of reactions and applications .
Comparison with Similar Compounds
- Sodium 4-aminosalicylate
- 4-hydroxybenzoic acid
- Aminobenzoic acid
Properties
IUPAC Name |
sodium;4-amino-2-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,9H,8H2,(H,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVDKUPCWXUVNP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N)O)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6NNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



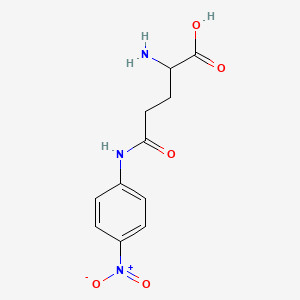
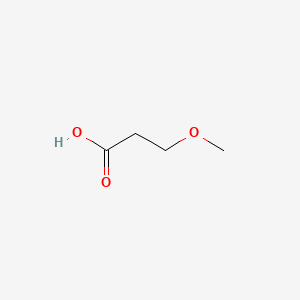
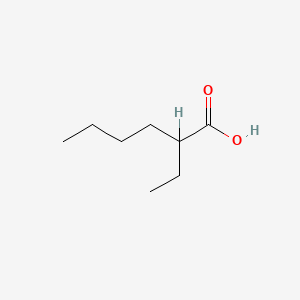
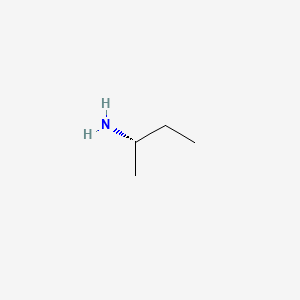
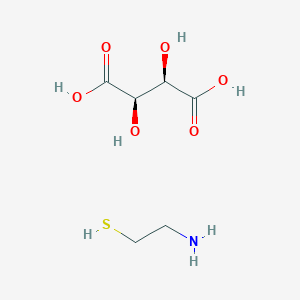
![N~2~-[(benzyloxy)carbonyl]glutamine](/img/structure/B7771341.png)
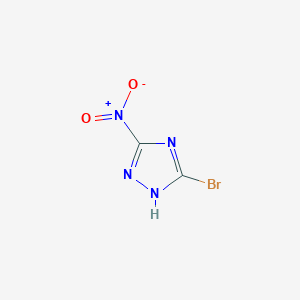

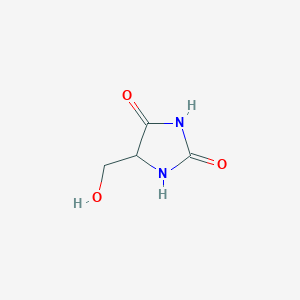
![N'-hydroxy-2-{[4-(trifluoromethoxy)phenyl]sulfonyl}ethanimidamide](/img/structure/B7771378.png)

